molecular formula C16H10F3NO B1325427 2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-57-1

2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone

Cat. No.: B1325427
CAS No.: 898784-57-1
M. Wt: 289.25 g/mol
InChI Key: VTOXIFOQLHQQTP-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone is an organic compound that features both a cyanophenyl group and a trifluoromethyl group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with trifluoromethylacetophenone under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and subsequent purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenyl)acetophenone
  • 2-(4-Cyanophenyl)-2’-methylacetophenone
  • 2-(4-Cyanophenyl)-2’-chloromethylacetophenone

Uniqueness

2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone is unique due to the presence of both cyanophenyl and trifluoromethyl groups, which impart distinct chemical properties.

Properties

IUPAC Name

4-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-4-2-1-3-13(14)15(21)9-11-5-7-12(10-20)8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOXIFOQLHQQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642337
Record name 4-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-57-1
Record name 4-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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